molecular formula C5H5Br2N3O B15128057 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one

2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one

Cat. No.: B15128057
M. Wt: 282.92 g/mol
InChI Key: VOESEKAHCXPMDC-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is a heterocyclic compound that contains both bromine and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one typically involves the bromination of 2-amino-4-methylpyrimidine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like bromine.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amino derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in their structure and function. This can result in antimicrobial or anticancer effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-methylpyridine
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Amino-5-bromo-3-methylpyridine

Uniqueness

2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is unique due to the presence of both bromine and amino functional groups, which allows for a wide range of chemical modifications. This makes it a versatile compound for use in various applications, from drug development to material science.

Properties

Molecular Formula

C5H5Br2N3O

Molecular Weight

282.92 g/mol

IUPAC Name

2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5Br2N3O/c6-1-2-3(7)4(11)10-5(8)9-2/h1H2,(H3,8,9,10,11)

InChI Key

VOESEKAHCXPMDC-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)NC(=N1)N)Br)Br

Origin of Product

United States

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